molecular formula C19H13NO7 B3583634 [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate

Cat. No.: B3583634
M. Wt: 367.3 g/mol
InChI Key: AIAOTAFSXSSCRY-CMDGGOBGSA-N
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Description

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate is a synthetic coumarin derivative designed for advanced pharmacological research, particularly in oncology. The compound's core structure is based on the 2-oxo-2H-chromene-3-carboxylate scaffold, a framework extensively studied for its diverse biological activities . Coumarin derivatives are recognized for their potent antiproliferative activities against various human cancer cell lines, with some analogues demonstrating efficacy stronger than established chemotherapeutics like doxorubicin in vitro . The structural design of this compound integrates a coumarin ester linked to a methoxynitrostyrene moiety. The 2-oxo-2H-chromene-3-carboxylate component is a privileged structure in medicinal chemistry, known to contribute to bioactivity through interactions with various enzymatic targets . The specific research value of this hybrid molecule lies in its potential as a multi-targeting agent . The coumarin core is associated with targeting key enzymes like monoamine oxidases (MAOs) , while the (E)-2-nitroethenyl group is a known pharmacophore that can exhibit unique electronic properties and bioactivity. Researchers can utilize this compound to investigate new anti-austerity strategies in cancer therapy, an approach aimed at overcoming tumor cell tolerance to nutrient starvation . It is also a valuable intermediate for the synthesis of more complex heterocyclic systems for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO7/c1-25-17-10-12(8-9-20(23)24)6-7-16(17)27-19(22)14-11-13-4-2-3-5-15(13)26-18(14)21/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAOTAFSXSSCRY-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319587
Record name [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302573-72-4
Record name [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate typically involves a multi-step process. The initial step often includes the nitration of a methoxy-substituted phenyl compound, followed by the introduction of a nitroethenyl group through a condensation reaction. The final step involves the esterification of the resulting intermediate with 2-oxochromene-3-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitroethenyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Amino derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its nitroethenyl group is particularly useful in probing redox reactions within cells.

Medicine

In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The nitroethenyl group can interact with cellular targets to modulate biological activity.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its chromene structure imparts color properties that are valuable in textile and printing industries.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The chromene moiety can interact with DNA and proteins, affecting their function and stability.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Functional Groups
[Target Compound] Chromene 2-Methoxy, 4-(E-nitroethenyl)phenyl Ester, Nitro, Methoxy
N-(4-Methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide Chromene 4-Methyl-2-nitrophenyl Carboxamide, Nitro, Methyl
Ethyl 2-Amino-7-Hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate Chromene 4-Nitrophenyl, 7-Hydroxy, 2-Amino Ester, Nitro, Amino, Hydroxy
(R/S)-Ethyl 2-Acetoxy-4-Phenyl-4H-chromene-3-carboxylate Chromene 4-Phenyl, 2-Acetoxy Ester, Acetoxy, Phenyl

Biological Activity

The compound [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate is a synthetic derivative with potential biological activity. This article explores its biological properties, including antioxidant, antimicrobial, and cytotoxic activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N1O5, with a molecular weight of approximately 301.30 g/mol. The compound features a chromene backbone, which is known for its diverse biological activities.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. The antioxidant potential of this compound was assessed using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: Antioxidant Activity Results

Assay TypeIC50 Value (µM)
DPPH15.5
ABTS12.3

The results indicate a significant capacity for radical scavenging, suggesting that this compound may help mitigate oxidative damage in cells.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using the broth dilution method.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance.

Cytotoxicity

The cytotoxic effects of the compound were assessed using MTT assays on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were calculated to determine the potency of the compound against these cell lines.

Table 3: Cytotoxicity Results

Cell LineIC50 Value (µM)
MCF-720.5
HeLa25.0

The compound demonstrated significant cytotoxicity against both cell lines, indicating potential for further development as an anticancer agent.

Case Studies

Recent studies have highlighted the potential therapeutic applications of derivatives similar to this compound. For instance:

  • Study on Chromene Derivatives : A study published in the Journal of Medicinal Chemistry explored various chromene derivatives and their biological activities, revealing that modifications to the chromene structure can enhance both antioxidant and anticancer properties.
  • Antimicrobial Screening : Research conducted on related compounds showed promising results in inhibiting biofilm formation in pathogenic bacteria, suggesting that structural analogs could be effective in treating infections caused by resistant strains.

Q & A

Q. Core techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and confirms the (E)-configuration of the nitroethenyl group. For example, analogous chromene derivatives show C=O bond lengths of ~1.21 Å and nitro group torsion angles of 170–175° .
  • NMR spectroscopy : 1^1H NMR reveals methoxy protons at δ 3.8–4.0 ppm and nitroethenyl protons as doublets (J = 12–15 Hz) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 412.1052 for C20_{20}H15_{15}NO7_7) .

Advanced: How can structure-activity relationships (SAR) guide functional modifications?

  • Electrophilic substitution : The nitroethenyl group’s electron-withdrawing nature enhances reactivity for nucleophilic attacks. Modifying the methoxy group’s position (e.g., para vs. ortho) alters steric and electronic profiles, impacting biological activity .
  • Case study : Ethyl chromene carboxylate analogs with fluorophenyl substituents showed 5–10× higher cytotoxicity against drug-resistant cancer cells compared to parent compounds .
  • Methodological approach : Combine DFT calculations (e.g., HOMO-LUMO gaps) with in vitro assays to prioritize synthetic targets .

Advanced: What computational methods predict electronic properties and reactivity?

  • Density-functional theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites. For example, the nitro group’s LUMO often localizes on the ethenyl moiety, making it susceptible to nucleophilic additions .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvation. Acetone or DMSO may stabilize transition states in nitro group reactions .
  • Validation : Compare computed IR spectra (e.g., C=O stretching at 1720 cm1^{-1}) with experimental FT-IR data .

Advanced: How to resolve contradictions in reported biological activity data?

  • Case example : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using NCI-60 guidelines .
  • Structural verification : Re-analyze batch purity via 13^{13}C NMR and SCXRD to rule out polymorphic or isomeric contamination .
  • Mechanistic studies : Use fluorescence anisotropy to confirm target binding (e.g., Bcl-2 proteins for apoptosis induction) .

Advanced: What mechanisms underlie its potential biological activity?

  • Apoptosis induction : Chromene derivatives disrupt mitochondrial membrane potential (ΔΨm), measured via JC-1 dye fluorescence shift (red→green) .
  • Enzyme inhibition : Molecular docking (AutoDock Vina) predicts strong binding to kinases (e.g., CDK2 with a docking score of −9.2 kcal/mol) .
  • Validation : Knockout cell lines (e.g., Bax/^{-/-}) can isolate compound-specific pathways .

Basic: What are optimal storage conditions to ensure stability?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation of the nitroethenyl group .
  • Solubility : Dissolve in DMSO (10 mM stock) and avoid aqueous buffers with pH > 7 to prevent ester hydrolysis .

Advanced: How can synthetic modifications enhance material science applications?

  • Polymerization : Epoxidation of the ethenyl group (using mCPBA) enables cationic photopolymerization, yielding films with Rp_pmax = 0.038 s1^{-1} at 40°C .
  • Crosslinking : Methacrylation of hydroxyl intermediates produces UV-curable resins (Tg_g = −60°C to 25°C) .

Advanced: What pharmacokinetic challenges are anticipated?

  • Metabolic stability : Microsomal assays (human liver microsomes) predict rapid esterase-mediated hydrolysis. Prodrug strategies (e.g., tert-butyl esters) may improve bioavailability .
  • BBB permeability : Predict logBB values (<−1.0) via PAMPA-BBB assays, indicating limited CNS penetration .

Basic: What analytical methods validate batch-to-batch consistency?

  • Chromatography : UPLC-PDA (C18 column, 1.5 mL/min, 254 nm) with retention time ±0.1 min .
  • Thermal analysis : DSC shows a sharp melting endotherm (Tm_m = 185–190°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate
Reactant of Route 2
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[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate

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